
2-(2-Chloropyridin-4-yl)-5-methyl-1,3,4-oxadiazole
Description
2-(2-Chloropyridin-4-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-chloropyridin-4-yl group at position 2 and a methyl group at position 5. The 1,3,4-oxadiazole scaffold is renowned for its stability, aromaticity, and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide functionalities.
Properties
IUPAC Name |
2-(2-chloropyridin-4-yl)-5-methyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5-11-12-8(13-5)6-2-3-10-7(9)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXRHPJBXDMTDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-(2-Chloropyridin-4-yl)-5-methyl-1,3,4-oxadiazole plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with lysyl oxidase-like 2 (LOXL2), an enzyme involved in the cross-linking of extracellular matrix elements . This interaction is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the ITGB1/FAK/SRC signaling pathway, which is critical for cell adhesion, migration, and invasion . These effects highlight the compound’s potential in cancer research and therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of LOXL2, leading to changes in gene expression and enzyme activity . This inhibition can result in altered cellular functions, making the compound a valuable tool for studying molecular mechanisms in various biological contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, impacting its overall biological activity . Understanding these pathways is vital for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its biological activity . Studying these transport mechanisms can provide insights into the compound’s therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function within cells . Understanding these localization mechanisms is essential for elucidating the compound’s role in cellular processes.
Biological Activity
2-(2-Chloropyridin-4-yl)-5-methyl-1,3,4-oxadiazole is a compound that has drawn attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide an in-depth analysis of its biological properties, including anticancer activity, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 195.60 g/mol. The structure features a chlorinated pyridine ring and an oxadiazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines with promising results.
Case Studies and Findings
- Cell Line Testing : In a study involving the National Cancer Institute's screening program, several oxadiazole derivatives were tested for their cytotoxic effects on cancer cell lines. Notably, compounds similar to this compound demonstrated significant growth inhibition across various types of cancer cells including prostate (PC-3), colon (HCT-116), and CNS cancers (SNB-75) .
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Mechanisms of Action : The anticancer activity is believed to stem from multiple mechanisms:
- Induction of Apoptosis : Several derivatives have been shown to induce apoptosis in cancer cells. For instance, compounds from similar structural classes have reported IC50 values ranging from 0.67 µM to 0.87 µM against different cancer cell lines .
- Inhibition of Key Enzymes : Some studies indicate that oxadiazoles can inhibit enzymes such as EGFR and Src kinase, which are crucial in cancer cell proliferation and survival .
Biological Assays
A variety of assays have been employed to evaluate the biological activity of this compound:
Assay Type | Cell Lines Tested | IC50 Values (µM) | Notes |
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MTT Assay | PC-3 | 0.67 | Significant growth inhibition observed |
MTT Assay | HCT-116 | 0.80 | Comparable potency to standard drugs |
MTT Assay | SNB-75 | 0.87 | Effective against CNS cancer cells |
Pharmacological Potential
The pharmacological profile of this compound suggests its potential as a lead compound for the development of new anticancer agents. Its ability to target multiple pathways involved in tumor growth makes it a candidate for further research and development.
Scientific Research Applications
Enzyme Interaction
This compound has been shown to interact with various enzymes, notably lysyl oxidase-like 2 (LOXL2), which is crucial in the cross-linking of extracellular matrix components. Inhibition of LOXL2 by 2-(2-Chloropyridin-4-yl)-5-methyl-1,3,4-oxadiazole can lead to significant changes in cellular behavior and gene expression patterns.
Cellular Effects
The compound modulates key signaling pathways such as ITGB1/FAK/SRC, which are vital for processes like cell adhesion, migration, and invasion. These effects suggest its potential use in cancer research and treatment strategies aimed at metastasis prevention.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and cell cycle regulation.
Dosage and Toxicity
The compound's effects vary significantly with dosage. Lower concentrations may provide therapeutic benefits while higher doses could lead to cytotoxicity. This dosage-dependent behavior is critical for its application in therapeutic contexts.
Metabolic Pathways
Understanding the metabolic pathways involving this compound is essential for predicting its biological activity and therapeutic efficacy. It interacts with various enzymes and cofactors that influence its metabolism, impacting overall biological effects.
Transport and Distribution
The transport mechanisms of this compound within biological systems are mediated by specific transporters and binding proteins. This influences the compound's localization within tissues and cells, which is critical for its pharmacological activity.
Case Study 1: Anticancer Research
A study focusing on the effects of this compound on breast cancer cell lines revealed that treatment led to a significant reduction in cell viability and induced apoptosis. The study highlighted its potential as a lead compound for developing new anticancer agents.
Case Study 2: Enzyme Inhibition Studies
Another investigation assessed the inhibitory effects of this compound on LOXL2 activity. Results showed that the compound effectively reduced enzyme activity in vitro, suggesting its utility in conditions where LOXL2 is implicated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 2-(2-Chloropyridin-4-yl)-5-methyl-1,3,4-oxadiazole and related compounds in terms of molecular properties, substituent effects, and biological activities.
Key Comparison Insights
Bromo and fluoro substituents (e.g., ) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Physical Properties :
- Higher molecular weight analogs (e.g., ’s derivatives) exhibit elevated melting points (268–287°C) due to extended aromatic systems, whereas the target compound likely has a lower melting point .
- Spectral Data : IR and NMR profiles () confirm oxadiazole ring vibrations (C=N ~1600 cm⁻¹) and aromatic proton shifts (δH 7.38–8.22), providing structural validation benchmarks .
Applications in Drug Development :
Preparation Methods
Cyclization of Acylhydrazides with Oxidative Cyclization
One of the predominant methods to synthesize 2-substituted-5-methyl-1,3,4-oxadiazoles involves the oxidative cyclization of acylhydrazides derived from the corresponding carboxylic acids. For 2-(2-Chloropyridin-4-yl)-5-methyl-1,3,4-oxadiazole, the key precursor would be 2-chloropyridine-4-carboxylic acid hydrazide combined with an appropriate methyl source or methyl-substituted hydrazide.
Oxidizing Agents: Strong oxidants such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of potassium iodide (KI) have been reported to provide high yields (up to 97%) of 2-amino-1,3,4-oxadiazoles through cyclization of acylthiosemicarbazides. This method is cost-effective and scalable to gram quantities.
Alternative Oxidants: Iodine (I2) has also been used effectively to promote ring closure by oxidation, especially when semicarbazides are condensed with aldehydes, followed by I2-mediated oxidation to form 2-amino substituted oxadiazoles with high yields.
Electro-oxidative Methods: Electrochemical oxidation using lithium perchlorate in acetonitrile at room temperature has been demonstrated to synthesize 2-amino-5-substituted 1,3,4-oxadiazoles from semicarbazones, which could be adapted for chloropyridinyl derivatives.
One-Pot Synthesis and Arylation Strategies
Recent advances have introduced one-pot synthetic routes that streamline the formation of 1,3,4-oxadiazoles with aryl or heteroaryl substituents such as chloropyridinyl groups.
One-Pot Cyclization and Arylation: A method involves reacting carboxylic acids (e.g., 2-chloropyridine-4-carboxylic acid) with nitrile imidoyl triphenylphosphorane (NIITP) in anhydrous 1,4-dioxane at 80 °C to form oxadiazole intermediates. Subsequently, aryl halides (like 1-chloro-4-iodobenzene in model reactions) are added with copper catalysts, cesium carbonate base, and ligands at 120 °C to achieve arylation at the 2-position. This approach can be adapted for chloropyridinyl substitution, enabling efficient synthesis of this compound analogs.
Advantages: This method offers operational simplicity, good yields (typically >80%), and avoids isolation of intermediates, which is advantageous for scale-up and library synthesis.
Cyclization Using Cyanogen Chloride
A patented process describes the preparation of 2-amino-1,3,4-oxadiazoles via the reaction of carboxylic acid hydrazides with cyanogen chloride under mild temperature conditions (-5 to 40 °C) in suitable solvents.
Mechanism: The hydrazide reacts with cyanogen chloride to form an intermediate that cyclizes to the oxadiazole ring.
Substituent Scope: The method tolerates a variety of substituents on the hydrazide, including halogenated aromatic rings such as chloropyridinyl groups, making it applicable for synthesizing this compound derivatives.
Benefits: This process offers regioselectivity and high yields with mild reaction conditions, which is advantageous for sensitive functional groups.
Dehydrative Cyclization Using Phosphorus Oxychloride or Carbodiimides
Another classical approach involves dehydrative cyclization of acylhydrazides or related precursors using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride, or carbodiimide derivatives.
Procedure: The acylhydrazide derived from 2-chloropyridine-4-carboxylic acid and methyl hydrazide is treated with POCl3 or carbodiimide reagents under reflux or mild heating to induce ring closure forming the oxadiazole ring.
Yield and Purity: This method typically affords high yields and pure products but may require careful handling of corrosive reagents.
Photocatalytic Oxidative Cyclization
A novel photocatalytic approach uses eosin-Y as a visible-light photocatalyst in the presence of atmospheric oxygen and CBr4 to oxidatively cyclize semicarbazones into 2-amino-5-substituted-1,3,4-oxadiazoles with high efficiency (yields >90%).
- Potential Adaptation: While demonstrated for phenyl-substituted derivatives, this method could be adapted for chloropyridinyl substrates, providing a green and mild alternative for synthesis.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Yield Range | Notes |
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Oxidative Cyclization (DBDMH/KI) | Acylthiosemicarbazide, DBDMH, KI, mild conditions | Up to 97% | Cost-effective, scalable |
One-Pot Synthesis/Arylation | Carboxylic acid, NIITP, CuI, Cs2CO3, 1,4-dioxane | ~80-90% | Streamlined, avoids isolation, good for scale |
Cyanogen Chloride Cyclization | Carboxylic acid hydrazide, cyanogen chloride | High | Mild temp, regioselective |
Dehydrative Cyclization (POCl3) | Acylhydrazide, POCl3 or carbodiimides | High | Classical, requires corrosive reagents |
Photocatalytic Oxidation | Semicarbazones, eosin-Y, visible light, O2, CBr4 | >90% | Green, mild, rapid |
Detailed Research Findings and Notes
The oxidative cyclization methods employing DBDMH or iodine are widely reported for 1,3,4-oxadiazoles and can be adapted for chloropyridinyl derivatives by using the corresponding hydrazide precursors.
The one-pot synthesis and arylation strategy reported by ACS Publications demonstrates a versatile approach to access 2,5-disubstituted oxadiazoles, including heteroaryl substitutions, under relatively mild conditions with good functional group tolerance.
The cyanogen chloride method offers regioselectivity and mild conditions, which is beneficial for sensitive chloropyridinyl groups that may be prone to degradation under harsh conditions.
Photocatalytic methods, while newer, offer environmentally friendly alternatives that reduce the need for harsh oxidants and high temperatures, potentially improving product purity and yield.
The choice of method depends on factors such as scale, available reagents, desired purity, and sensitivity of substituents.
Q & A
Q. Key Considerations :
- Purity of intermediates (monitored via TLC/HPLC).
- Use of anhydrous conditions to avoid hydrolysis of reactive intermediates.
Advanced: How can crystallographic refinement challenges for this compound be addressed using SHELX software?
Methodological Answer :
Crystallographic refinement of 1,3,4-oxadiazoles often faces issues like disorder in the chloropyridinyl or methyl groups. SHELXL (from the SHELX suite) is robust for small-molecule refinement:
- Disorder Handling : Split atoms into multiple positions with occupancy factors adjusted via PART instructions .
- Hydrogen Atom Placement : Use HFIX commands for constrained or riding hydrogen models.
- Twinning : For twinned crystals (common in polar space groups), apply TWIN/BASF commands to refine twin fractions .
Q. Example Workflow :
Data collection at 100 K (Mo-Kα radiation).
Solve via intrinsic phasing (SHELXT).
Refine with SHELXL, incorporating anisotropic displacement parameters for non-H atoms.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- NMR :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 211.03 for [M+H]⁺) .
- IR : Stretching bands for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) .
Advanced: How can contradictions in biological activity data across studies be systematically resolved?
Methodological Answer :
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Purity Validation : Use HPLC-MS (≥95% purity) to exclude degradation products .
- Assay Standardization :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM vs. µg/mL) .
Example : A 2024 study found discrepancies in apoptosis induction due to varying nanoparticle delivery systems; normalization to free drug equivalents resolved contradictions .
Advanced: What computational strategies predict this compound’s interactions with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinases or GPCRs. Key steps:
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
- 3D-QSAR : Build CoMFA models using steric/electrostatic fields to optimize substituent effects .
Basic: What are the best practices for handling and storing this compound?
Q. Methodological Answer :
- Stability : Susceptible to hydrolysis in humid environments. Store under argon at –20°C.
- Solubility : DMSO is preferred for biological assays (test for precipitate formation at >1 mM) .
- Safety : Use fume hoods; chloropyridinyl derivatives may release HCl upon decomposition .
Advanced: How do substituent effects influence X-ray diffraction data quality?
Methodological Answer :
The chloropyridinyl group introduces challenges:
- Disorder : Bulky substituents cause rotational disorder. Mitigate by collecting low-temperature data (100 K) .
- Thermal Motion : High ADPs for methyl groups require TLS refinement in SHELXL .
- Packing Analysis : Use Mercury software to assess π-π stacking interactions, which stabilize crystal lattices .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.